molecular formula C13H18FNO B13401985 [(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol

[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol

Cat. No.: B13401985
M. Wt: 223.29 g/mol
InChI Key: MTPBJZJBULTHST-MNOVXSKESA-N
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Description

[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a methyl group and a methanol moiety. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Hydroxylation: The methanol moiety can be introduced through hydroxylation reactions, often using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming a ketone or aldehyde.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or further reduce it to a hydrocarbon.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom is replaced by other substituents.

    Hydrolysis: The compound can undergo hydrolysis reactions, particularly under acidic or basic conditions, leading to the cleavage of the methanol moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like halogens or nitro groups can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted aromatic compounds.

    Hydrolysis: Formation of alcohols and corresponding acids or bases.

Scientific Research Applications

[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The compound may modulate neurotransmitter activity, inhibit enzyme function, or alter cellular signaling pathways.

Comparison with Similar Compounds

[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol can be compared to other piperidine derivatives such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C13H18FNO/c1-15-7-6-11(10(8-15)9-16)12-4-2-3-5-13(12)14/h2-5,10-11,16H,6-9H2,1H3/t10-,11+/m1/s1

InChI Key

MTPBJZJBULTHST-MNOVXSKESA-N

Isomeric SMILES

CN1CC[C@@H]([C@H](C1)CO)C2=CC=CC=C2F

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=CC=C2F

Origin of Product

United States

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